N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.41. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis Applications
The compound plays a role in the synthesis of heterocyclic compounds, as demonstrated in studies where benzo[b]thiophen-2-yl-hydrazonoesters were synthesized for further reactivity towards a variety of nitrogen nucleophiles, yielding derivatives with potential applications in medicinal chemistry and material science (Mohareb et al., 2004).
Antimicrobial Evaluation
Further research explored the synthesis of thiophene-2-carboxamides derivatives and their evaluation for antimicrobial activities. The study underscores the potential of such compounds in developing new antimicrobial agents, which is crucial in the fight against resistant strains of bacteria and fungi (Talupur et al., 2021).
Role as an Intermediate
The compound's significance extends to its use as an intermediate in the synthesis of condensed sulfur heterocycles. This application is vital in the pharmaceutical industry, where such intermediates can lead to the development of new drugs with varied therapeutic effects. One study discusses the synthesis, properties, and reactions of hydroxybenzo[b]thiophenes, highlighting the compound's versatility in synthetic chemistry applications (Wahidulla & Bhattacharjee, 2013).
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been studied extensively due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets would likely result in changes that contribute to these effects.
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene-based compounds , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Pharmacokinetics
It’s known that all compounds were dmso soluble as bases , which could potentially impact their bioavailability.
Result of Action
Given the pharmacological properties associated with thiophene-based compounds , it can be inferred that the compound could have a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-14(13-11-25-18-8-4-1-5-12(13)18)9-20-19(22)17-10-23-15-6-2-3-7-16(15)24-17/h1-8,11,14,17,21H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMQNLQEZFFZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.